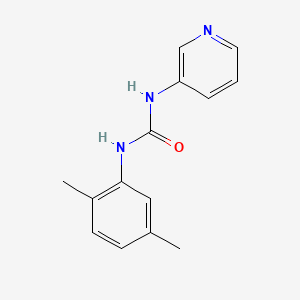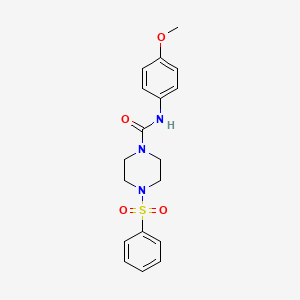
N-cyclopentyl-N'-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(4-fluorophenyl)urea, also known as CPI-444, is a small molecule inhibitor that targets adenosine A2A receptor. It is a promising drug candidate that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of immune function. It is highly expressed on the surface of tumor cells and immune cells in the tumor microenvironment. Activation of the adenosine A2A receptor suppresses the activity of immune cells, such as T cells and natural killer cells, and promotes the growth and survival of tumor cells. N-cyclopentyl-N'-(4-fluorophenyl)urea works by blocking the adenosine A2A receptor, which leads to the activation of immune cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical studies. It can enhance the function of immune cells, such as T cells and natural killer cells, by promoting their activation and proliferation. N-cyclopentyl-N'-(4-fluorophenyl)urea can also reduce the production of immunosuppressive cytokines, such as IL-10 and TGF-β, in the tumor microenvironment. In addition, N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to inhibit the growth and survival of tumor cells by inducing apoptosis and reducing cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-N'-(4-fluorophenyl)urea is its specificity for the adenosine A2A receptor. This allows for targeted inhibition of this receptor without affecting other adenosine receptors or unrelated targets. N-cyclopentyl-N'-(4-fluorophenyl)urea is also well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, one limitation of N-cyclopentyl-N'-(4-fluorophenyl)urea is its low solubility in aqueous solutions, which can make dosing and formulation challenging. In addition, the efficacy of N-cyclopentyl-N'-(4-fluorophenyl)urea may be influenced by the expression levels of adenosine A2A receptor in different types of cancer cells.
Zukünftige Richtungen
There are several future directions for the development of N-cyclopentyl-N'-(4-fluorophenyl)urea as a cancer therapy. One direction is to explore the combination of N-cyclopentyl-N'-(4-fluorophenyl)urea with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy, to enhance anti-tumor immune responses. Another direction is to investigate the potential of N-cyclopentyl-N'-(4-fluorophenyl)urea in other types of cancer, such as breast cancer and pancreatic cancer, where adenosine A2A receptor is also overexpressed. Furthermore, the development of more potent and soluble analogs of N-cyclopentyl-N'-(4-fluorophenyl)urea may improve its efficacy and pharmacokinetic properties.
Synthesemethoden
The synthesis of N-cyclopentyl-N'-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with cyclopentylisocyanate in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to form N-cyclopentyl-N'-(4-fluorophenyl)urea as a white solid. The yield of the synthesis is typically around 50%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to have potent anti-tumor activity in preclinical studies. It works by blocking the adenosine A2A receptor, which is overexpressed in various types of cancer cells. By inhibiting this receptor, N-cyclopentyl-N'-(4-fluorophenyl)urea can enhance the function of immune cells and promote anti-tumor immune responses. N-cyclopentyl-N'-(4-fluorophenyl)urea has been tested in multiple animal models of cancer, including melanoma, lung cancer, and colon cancer, and has shown promising results in reducing tumor growth and improving survival rates.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXAXQQCQOIMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)

![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)



![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)